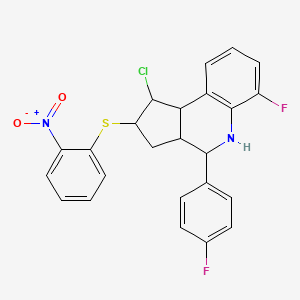
C24H19ClF2N2O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H19ClF2N2O2S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
The synthesis of C24H19ClF2N2O2S involves multiple steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.
Step 3: The incorporation of nitrogen and sulfur atoms is carried out through nucleophilic substitution reactions using amines and thiols.
Step 4: The final step involves purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and cost-effectiveness. Key considerations include:
Reaction Conditions: Controlled temperature, pressure, and pH to ensure optimal reaction rates.
Catalysts: Use of catalysts to enhance reaction efficiency and selectivity.
Purification: Advanced purification techniques such as chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
C24H19ClF2N2O2S: undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C24H19ClF2N2O2S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C24H19ClF2N2O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C24H19ClF2N2O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups.
List of Similar Compounds
C24H19ClF2N2O2: A compound with a similar core structure but lacking the sulfur atom.
C24H19ClF2N2O3S: A compound with an additional oxygen atom.
C24H19ClF3N2O2S: A compound with an additional fluorine atom.
The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClF2N2O2S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-chloro-6-fluoro-4-(4-fluorophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H19ClF2N2O2S/c25-22-20(32-19-7-2-1-6-18(19)29(30)31)12-16-21(22)15-4-3-5-17(27)24(15)28-23(16)13-8-10-14(26)11-9-13/h1-11,16,20-23,28H,12H2 |
InChI Key |
VMVWNRGZUWPWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC=C4)F)NC2C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


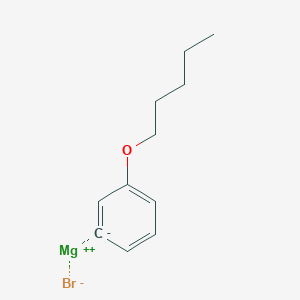
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
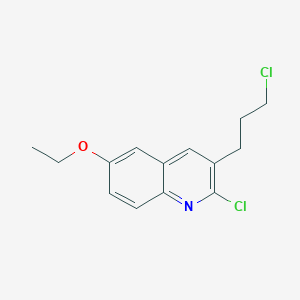
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)
![2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12640377.png)
![[4-[(11S,12R,16S)-11-(4-chlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B12640389.png)
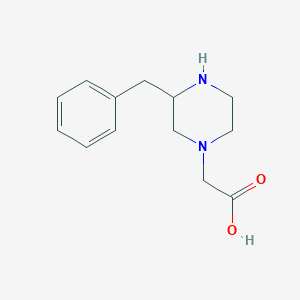
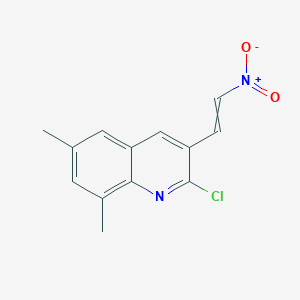
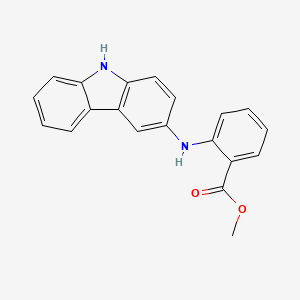
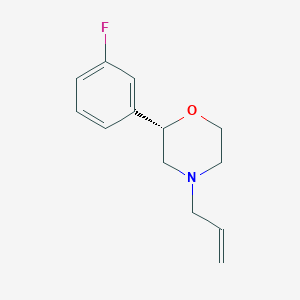
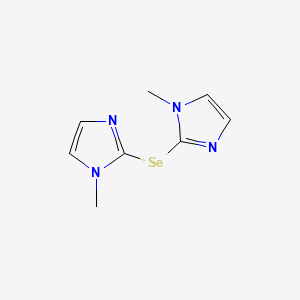
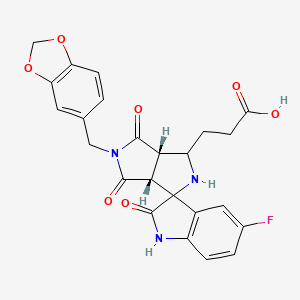
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)
